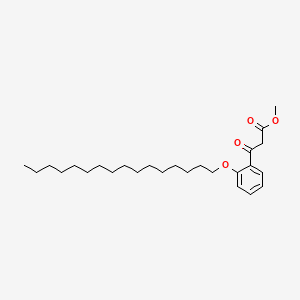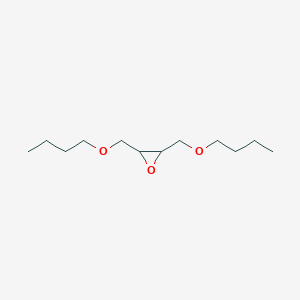
2,3-Bis(butoxymethyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(butoxymethyl)oxirane, also known as 2,3-epoxypropyl butyl ether, is an organic compound with the molecular formula C7H14O2. It is a type of glycidyl ether, which is characterized by the presence of an oxirane (epoxide) ring. This compound is used in various industrial applications due to its reactivity and ability to form polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Bis(butoxymethyl)oxirane can be synthesized through the reaction of butyl alcohol with epichlorohydrin. The process involves two main steps:
Condensation Reaction: Butyl alcohol reacts with epichlorohydrin to form a halohydrin intermediate.
Dehydrochlorination: The halohydrin undergoes a dehydrochlorination reaction in the presence of a base, such as sodium hydroxide, to form this compound.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Bis(butoxymethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia, primary amines, and thiols are commonly used under mild conditions.
Major Products Formed:
Diols: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Substituted Products: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
2,3-Bis(butoxymethyl)oxirane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2,3-Bis(butoxymethyl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many applications, including polymerization and the synthesis of functionalized molecules. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles used .
Comparaison Avec Des Composés Similaires
Butyl glycidyl ether: Similar in structure but with different reactivity and applications.
Glycidyl butyl ether: Another glycidyl ether with comparable properties.
1-Butoxy-2,3-epoxypropane: Shares the oxirane ring but differs in the positioning of substituents.
Uniqueness: 2,3-Bis(butoxymethyl)oxirane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring precise control over the chemical structure and reactivity of the compound .
Propriétés
Formule moléculaire |
C12H24O3 |
|---|---|
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
2,3-bis(butoxymethyl)oxirane |
InChI |
InChI=1S/C12H24O3/c1-3-5-7-13-9-11-12(15-11)10-14-8-6-4-2/h11-12H,3-10H2,1-2H3 |
Clé InChI |
GJMABWSVXMWFDE-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCC1C(O1)COCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


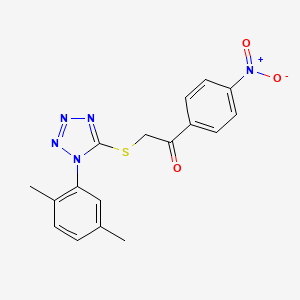
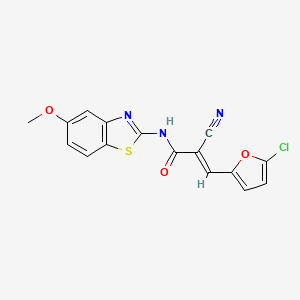
![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11963195.png)
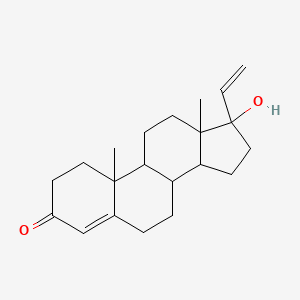
![3-[(4-Tert-butylphenyl)sulfanyl]propanoic acid](/img/structure/B11963203.png)

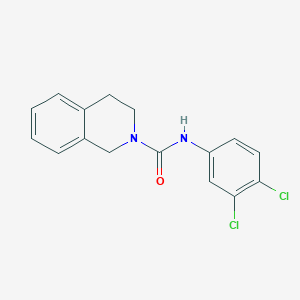

![N-[4-(Methylsulfanyl)phenyl]-N'-phenylurea](/img/structure/B11963224.png)

![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11963232.png)
![Dimethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11963235.png)
